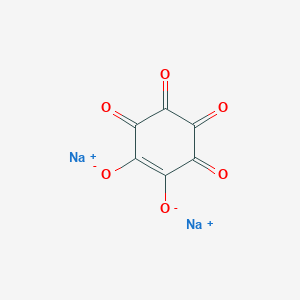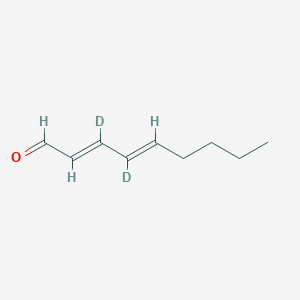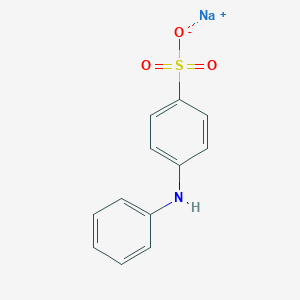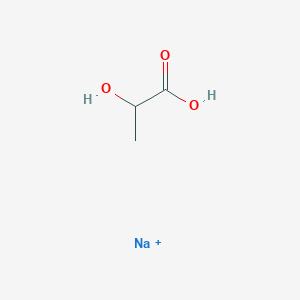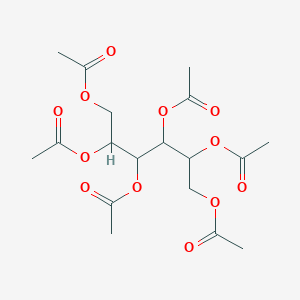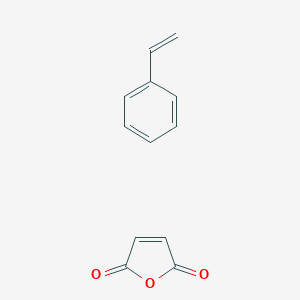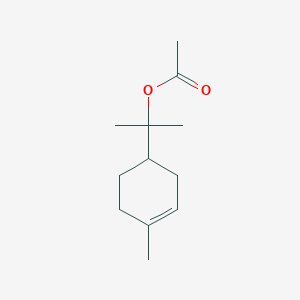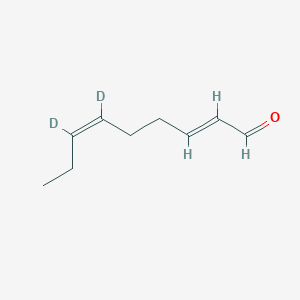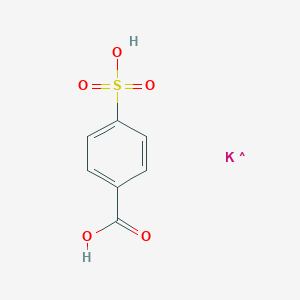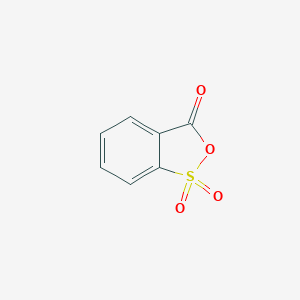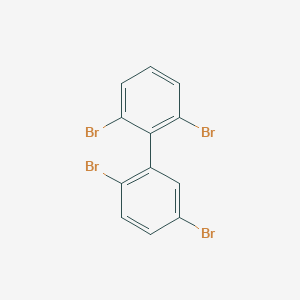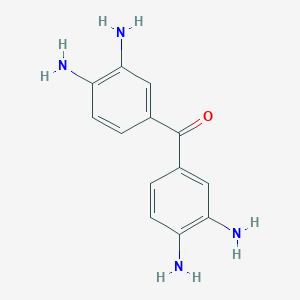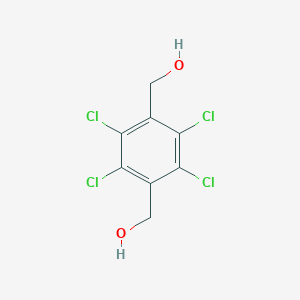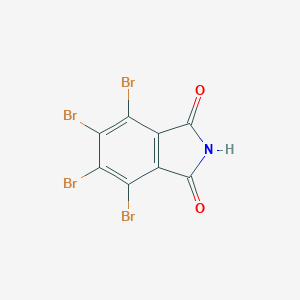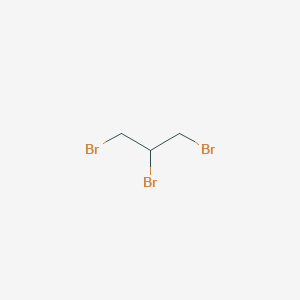
1,2,3-Tribromopropane
説明
1,2,3-Tribromopropane (TBP) is a toxic organic compound . It is a clear colorless to light yellow liquid . It is soluble in alcohol and ether but insoluble in water .
Molecular Structure Analysis
The molecular formula of 1,2,3-Tribromopropane is C3H5Br3 . Its molecular weight is 280.784 . The IUPAC Standard InChI is InChI=1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2 .Physical And Chemical Properties Analysis
1,2,3-Tribromopropane has a density of 2.398 g/mL . It has a melting point of 16.2 °C and a boiling point of 220.1 °C . The refractive index (nD) is 1.584 .科学的研究の応用
Synthesis of Organic Compounds
1,2,3-Tribromopropane: is a valuable reagent in organic synthesis. It serves as an intermediate in the preparation of various organic compounds. For example, it can be used to synthesize alkenes through dehydrobromination reactions. The tribromide group is also useful for introducing a propyl side chain into larger molecules, which can be further functionalized for pharmaceutical applications .
Phase Transfer Catalysis
In phase transfer catalysis, 1,2,3-Tribromopropane can act as an ion transporter across different phases. This is particularly useful when conducting reactions between reagents that are in different phases (e.g., solid and liquid) and would not otherwise interact efficiently. Its three bromine atoms increase its polarity, making it an effective medium for this purpose .
Fire Retardants
Due to its high bromine content, 1,2,3-Tribromopropane is explored for use in fire retardants. Brominated compounds are known to be effective at inhibiting the combustion process. Research is ongoing to develop new fire retardant systems that are more environmentally friendly and efficient, with 1,2,3-Tribromopropane being a potential candidate .
Medicinal Chemistry
In medicinal chemistry, 1,2,3-Tribromopropane is used as a building block for the synthesis of various biologically active molecules. Its structure allows for the introduction of bromine atoms into pharmaceutical compounds, which can enhance their activity or modify their pharmacokinetic properties .
Pesticide and Herbicide Formulations
The tribromide moiety in 1,2,3-Tribromopropane makes it a precursor in the synthesis of certain pesticides and herbicides. The bromine atoms can be critical for the biological activity of these agrochemicals, affecting the growth of unwanted plants or pests .
Material Science
In material science, 1,2,3-Tribromopropane can be used to modify the properties of polymers and resins. Bromination of these materials can lead to changes in their thermal stability, flame retardancy, and mechanical properties. This compound could be used to create specialized materials with desired characteristics for specific applications .
Analytical Chemistry
1,2,3-Tribromopropane: can be used as a standard in various analytical techniques, such as gas chromatography. Due to its unique mass spectrum, it can serve as a reference compound for identifying other substances or quantifying the amount of bromine-containing compounds in a sample .
Environmental Studies
Research into the environmental impact of brominated compounds includes 1,2,3-Tribromopropane . It’s studied for its behavior in the environment, its potential as a pollutant, and its effects on ecosystems. Understanding its degradation pathways and persistence in nature is crucial for assessing its environmental safety .
Safety And Hazards
1,2,3-Tribromopropane is moderately toxic by ingestion . It was found to be mutagenic in strains TA1535 and TA100 of Salmonella typhimurium . When heated to decomposition, it emits toxic fumes of Br- . It is classified as a combustible liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation .
特性
IUPAC Name |
1,2,3-tribromopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCLGDLYRUPKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059129 | |
| Record name | Propane, 1,2,3-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 16.5 deg C; [Merck Index] Light yellow liquid; mp = 16-17 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 1,2,3-Tribromopropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2,3-Tribromopropane | |
CAS RN |
96-11-7 | |
| Record name | 1,2,3-Tribromopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Tribromopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Tribromopropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,2,3-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,2,3-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-tribromopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-TRIBROMOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2R8L96TOV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



